molecular formula C12H22O10S B104359 Thiodigalactoside CAS No. 51555-87-4

Thiodigalactoside

Cat. No. B104359
CAS RN: 51555-87-4
M. Wt: 358.36 g/mol
InChI Key: SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
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Description

Thiodigalactoside (TDG) is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It is known to inhibit the effects of galectin-1, a protein that promotes tumor growth by affecting immune cell regulation, angiogenesis, and protection against oxidative stress . TDG has been shown to suppress tumor growth in murine cancer models by increasing the levels of tumor-infiltrating CD8+ lymphocytes and reducing CD31+ endothelial cell content . Additionally, TDG has been found to have antimigratory effects on human prostate and lung cancer cells , and it has been implicated in the inhibition of β-galactoside-binding protein (β-GBP), which may affect the growth and establishment of oral squamous cell carcinoma .

Synthesis Analysis

The synthesis of TDG and its derivatives has been a subject of research to enhance its affinity and selectivity towards galectin proteins. Fluorinated phenyltriazolyl-thiodigalactoside derivatives have been systematically tuned to achieve high affinity and selectivity for galectin-3 over galectin-1 . Aromatic 3,3'-diesters of TDG have been synthesized in a rapid three-step sequence, showing enhanced affinity for galectins compared to TDG itself . Additionally, the synthesis of hydrolytically stable multivalent ligands bearing TDG analogues has been reported, which exhibit micromolar range binding affinities to peanut agglutinin and human galectin-3 .

Molecular Structure Analysis

The molecular structure of TDG and its interaction with galectin proteins have been studied using various techniques. Isothermal titration calorimetry and X-ray crystallography have been employed to understand the inhibitor-galectin complexes, revealing the importance of fluoro-amide interaction for affinity and selectivity . Docking studies have suggested additional interactions between the triazole ring of TDG analogues and lectin amino acid residues, which may enhance biological activity .

Chemical Reactions Analysis

TDG has been used as a base molecule for the synthesis of various derivatives that interact with galectin proteins. The introduction of different substituents at specific positions of TDG has been shown to increase its affinity and selectivity for galectin-3 . Photoprobes based on TDG have been prepared for galectin-3, which contain photolabels for covalent attachment to the protein .

Physical and Chemical Properties Analysis

TDG and its derivatives exhibit physical and chemical properties that make them suitable for biological applications. The derivatives are designed to be hydrolytically stable, resisting enzymatic hydrolysis by Escherichia coli β-galactosidase . The binding of TDG to the lactose permease M protein of Escherichia coli has been studied microcalorimetrically, providing insights into the energetics of the binding process .

Scientific Research Applications

Summary of the Application

Thiodigalactoside (TDG) and its derivatives have been synthesized and investigated as potential inhibitors of the human Galectin-3 (hGal-3) protein . hGal-3 is a protein that selectively binds to β-galactosides and plays diverse roles in both normal and pathological circumstances .

Methods of Application or Experimental Procedures

The researchers synthesized TDG and its derivatives modified with different aromatic substituents. They used competition Saturation Transfer Difference (STD) NMR spectroscopy to determine the dissociation constant (Kd) of the TDG derivatives to characterize the strength of the interaction with the target protein (hGal-3) .

Results or Outcomes

The (naphthalen-2-yl)methyl, the (quinolin-2-yl)methyl, and the benzyl derivatives of TDG were found to bind to hGal-3 94, 30, and 24 times more strongly than TDG itself .

2. Obesity Treatment

Summary of the Application

TDG has been evaluated as a potent inhibitor of Galectin-1 (GAL1), a protein found to be up-regulated in obesity-prone subjects . The researchers performed a comparative proteome analysis of white adipose tissue (WAT) from control and TDG-treated rats fed a high-fat diet .

Methods of Application or Experimental Procedures

The researchers used two-dimensional gel electrophoresis (2-DE) combined with MALDI-TOF-MS to perform a comparative proteome analysis of WAT from control and TDG-treated rats fed a high-fat diet .

Results or Outcomes

Thirty-two spots from a total of 356 matched spots showed differential expression between control and TDG-treated rats . The researchers found significant changes in the levels of several proteins, including Carbonic anhydrase 3 (CA3), Voltage-dependent anion channel 1 (VDAC1), phosphatidylethanolamine-binding protein 1 (PEBP1), annexin A2 (ANXA2), and lactate dehydrogenase A chain (LDHA) .

3. Synthesis of Aralkyl-Thiodigalactosides

Summary of the Application

Thiodigalactoside (TDG) and its derivatives have been synthesized as potential inhibitors of the human Galectin-3 (hGal-3) protein . The researchers synthesized TDG and its derivatives modified with different aromatic substituents .

Methods of Application or Experimental Procedures

The researchers describe a high-yielding synthetic route of thiodigalactoside (TDG); an optimized procedure for the synthesis of the novel 3,3’-di-O-(quinoline-2-yl)methyl)-TDG and three other known, symmetric 3,3’-di-O-TDG derivatives .

Results or Outcomes

The (naphthalen-2-yl)methyl, the (quinolin-2-yl)methyl and the benzyl derivatives bind to hGal-3 94, 30 and 24 times more strongly than TDG . The results offer a molecular-level understanding of the varying affinities observed among the synthesized thiodigalactoside derivatives .

4. Galectin Inhibitor

Summary of the Application

Small-sized inhibitors based on thiodigalactoside (TDG) have shown their potential while modifications at their C3 position indicated a strategy to improve selectivity and potency .

Methods of Application or Experimental Procedures

The researchers used thiodigalactoside (TDG) as a base to synthesize small-sized inhibitors .

Results or Outcomes

The modifications at the C3 position of TDG improved the selectivity and potency of the inhibitors .

5. Molecular Docking Interaction Study

Summary of the Application

Thiodigalactoside (TDG) and its derivatives have been used in molecular docking interaction studies to understand the varying affinities observed among the synthesized thiodigalactoside derivatives .

Methods of Application or Experimental Procedures

The researchers used competition Saturation Transfer Difference (STD) NMR spectroscopy to determine the dissociation constant (Kd) of the TDG derivatives . They also performed molecular docking calculations to study the binding modes of the derivatives .

Results or Outcomes

The researchers found additional binding forces, cation–π interactions between the arginine residues in the binding pocket of the protein and the aromatic groups of the ligands . These results offer a molecular-level understanding of the varying affinities observed among the synthesized thiodigalactoside derivatives .

6. Proteomic Identification of Target Proteins

Summary of the Application

Thiodigalactoside (TDG) has been used in proteomic studies to identify target proteins of TDG in white adipose tissue from diet-induced obese rats .

Methods of Application or Experimental Procedures

The researchers performed a comparative proteome analysis of white adipose tissue (WAT) from control and TDG-treated rats fed a high-fat diet (HFD) using two-dimensional gel electrophoresis (2-DE) combined with MALDI-TOF-MS .

Results or Outcomes

Thirty-two spots from a total of 356 matched spots showed differential expression between control and TDG-treated rats . The researchers found significant changes in the levels of several proteins .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiodigalactoside

CAS RN

80441-61-8, 51555-87-4
Record name Thiodigalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiodigalactoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
BA Salameh, I Cumpstey, A Sundin, H Leffler… - Bioorganic & medicinal …, 2010 - Elsevier
… As LacNAc and thiodigalactoside are far superior to galactose as natural ligands for galectins, three LacNAc and eight thiodigalactoside derivatives carrying triazoles at the galactose C3…
Number of citations: 138 www.sciencedirect.com
A Belaich, P Simonpietri, JP Belaich - Journal of Biological Chemistry, 1976 - Elsevier
… thiodigalactoside into the vesicles. It was concluded that such membrane vesicles which are in a de-energized state are able to bind thiodigalactoside … binding of thiodigalactoside onto …
Number of citations: 18 www.sciencedirect.com
PJ Franco, JA Eelkema, RJ Brooker - Journal of Biological Chemistry, 1989 - Elsevier
In the current study, lactose permease mutants were isolated which exhibited an enhanced recognition for maltose (an a-glucoside) but a diminished recognition for thiodigalactoside, …
Number of citations: 34 www.sciencedirect.com
K Peterson, R Kumar, O Stenström… - Journal of medicinal …, 2018 - ACS Publications
… Herein, we report thiogalactoside and thiodigalactoside derivatives carrying one or two mono- to trifluorinated 3-(4-aryl-1,2,3-triazol-1-yl) moieties at thiodigalactoside C3 and C3′ …
Number of citations: 84 pubs.acs.org
H van Hattum, HM Branderhorst, EE Moret… - Journal of Medicinal …, 2013 - ACS Publications
Inhibitors for galectin-1 and -3 were synthesized from thiodigalactoside and lactosamine by derivatization of the galactose C3. Introduction of 4-phenyl-1H-1,2,3-triazol-1-yl substituents …
Number of citations: 85 pubs.acs.org
I Cumpstey, A Sundin, H Leffler… - Angewandte …, 2005 - Wiley Online Library
… Thiodigalactoside 3 has … thiodigalactoside 3 as ligands.[8b] The galactose residues bind identically in subsite C for the two disaccharides, and in subsiteD, the Gal of thiodigalactoside …
Number of citations: 195 onlinelibrary.wiley.com
M Van Scherpenzeel, EE Moret, L Ballell… - …, 2009 - Wiley Online Library
… inhibitors,31 based on thiodigalactoside, as the starting point … Free thiodigalactoside has a K d of 43 μM. Attachment of an … a series of ester derivatives of thiodigalactoside 1.39, 40 After …
J St-Gelais, C Leclerc, D Giguère - Carbohydrate Research, 2022 - Elsevier
In this work, we report the first synthesis of fluorinated thiodigalactoside analogues. We used tri-isopropylsilyl thioglycosides as masked glycosyl thiol nucleophiles for the elaboration of …
Number of citations: 2 www.sciencedirect.com
K Ito, SA Scott, S Cutler, LF Dong, J Neuzil… - Angiogenesis, 2011 - Springer
Cancer cells produce galectin-1 as a tumor promoting protein. Thiodigalactoside (TDG) as a non-metabolised small drug, is shown to suppress tumor growth by inhibiting multiple …
Number of citations: 110 link.springer.com
AJ Cagnoni, J Kovensky, ML Uhrig - The Journal of Organic …, 2014 - ACS Publications
Herein, we describe the design and synthesis of a novel family of hydrolytically stable glycoclusters bearing thiodigalactoside (TDG) analogues as recognition elements of β-galactoside …
Number of citations: 43 pubs.acs.org

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